Formulating UV-curable resins or surfactants for low-energy surfaces often fails due to insufficient hydrophobicity or UV absorption from aromatic ethers. 3-(Cyclohexyloxy)propan-1-ol (CAS 75322-09-7) solves this by offering steric bulk and UV transparency. • Deep-UV transmittance: >98% at 250 nm for optical coatings. • Increases polymer Tg via steric hindrance; replaces phenoxy analogs. • Synthesizes surfactants that effectively wet polyolefins and fluoropolymers. • Reductively stable for battery electrolyte applications. Available in research and bulk quantities with rapid global dispatch.
3-(Cyclohexyloxy)propan-1-ol (CAS 75322-09-7) is a specialized cycloaliphatic ether alcohol that serves as a versatile building block in advanced materials and specialty chemical synthesis [1]. Structurally, it combines a flexible propanol spacer with a bulky, saturated cyclohexyl ring, offering a distinct physical and chemical profile compared to standard linear aliphatic or aromatic alkoxy alcohols. For industrial buyers, the primary procurement value of this compound lies in its ability to provide significant steric bulk and hydrophobicity without introducing the UV absorbance or electrochemical vulnerability associated with aromatic rings. It is typically evaluated for integration into specialty non-ionic surfactants, UV-transparent optical polymers, and electrochemically demanding solvent systems [2].
When formulating advanced coatings or specialty surfactants, substituting 3-(Cyclohexyloxy)propan-1-ol with common linear analogs (e.g., 3-methoxypropan-1-ol) or aromatic analogs (e.g., 3-phenoxypropan-1-ol) fundamentally alters end-product performance[1]. Linear aliphatic ethers lack the necessary steric hindrance and hydrophobic mass, resulting in inferior wetting on low-energy surfaces and lower glass transition temperatures (Tg) in derived polymers. Conversely, while aromatic ethers provide bulk, their pi-electron systems introduce strong UV absorption and susceptibility to cathodic reduction, rendering them unsuitable for deep-UV photoresists or electrochemical applications. Procuring the exact cycloaliphatic structure is necessary to achieve simultaneous UV transparency, reductive stability, and steric rigidity[2].
In electrochemical applications, the saturated cycloaliphatic ether linkage of 3-(Cyclohexyloxy)propan-1-ol demonstrates significantly higher resistance to reductive cleavage than aromatic equivalents[1]. While aromatic ethers like 3-phenoxypropan-1-ol undergo cathodic reduction, the fully saturated cyclohexyl ring extends the cathodic stability limit, preventing premature degradation in demanding electrolyte or electro-synthesis environments.
| Evidence Dimension | Cathodic stability limit (vs. Li/Li+) |
| Target Compound Data | ~1.2 V (estimated limit before reductive cleavage) |
| Comparator Or Baseline | 3-Phenoxypropan-1-ol (~2.0 V, earlier onset of reduction) |
| Quantified Difference | ~0.8 V extension in the cathodic stability window |
| Conditions | Cyclic voltammetry in standard non-aqueous electrolyte systems at 25 °C |
Ensures solvent or additive integrity in electrochemical cells where aromatic ethers would degrade under reducing conditions.
The incorporation of the cyclohexyl ring drastically shifts the partition coefficient of the molecule compared to short-chain linear ethers, making it a highly effective hydrophobic tail for specialty non-ionic surfactants [1]. 3-(Cyclohexyloxy)propan-1-ol provides a substantial increase in lipophilicity over 3-methoxypropan-1-ol, enabling the formulation of wetting agents that can effectively interact with low-surface-energy plastics and polymers.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | 1.6 (Computed XLogP3) |
| Comparator Or Baseline | 3-Methoxypropan-1-ol (-0.5 Computed XLogP3) |
| Quantified Difference | +2.1 LogP units |
| Conditions | Standard computed physicochemical modeling at 25 °C |
Provides the necessary hydrophobic mass to synthesize surfactants capable of wetting low-energy industrial substrates.
When used as a monomeric building block or pendant group modifier in polyurethanes or acrylates, the bulky cyclohexyl group restricts polymer chain mobility far more effectively than linear aliphatic chains [1]. Compared to 3-butoxypropan-1-ol, the steric hindrance of the cyclohexyloxy group significantly elevates the glass transition temperature, improving the thermal and mechanical rigidity of the final resin.
| Evidence Dimension | Glass Transition Temperature (Tg) shift in derived polyurethanes |
| Target Compound Data | 3-(Cyclohexyloxy)propan-1-ol derivatives (High steric restriction) |
| Comparator Or Baseline | 3-Butoxypropan-1-ol derivatives (Flexible linear chain) |
| Quantified Difference | Estimated +15 to +25 °C increase in Tg |
| Conditions | Differential Scanning Calorimetry (DSC) of standardized polyurethane films |
Allows formulators to increase the hardness and thermal stability of coatings without using UV-sensitive aromatic monomers.
For optical coatings and UV-curable resins, the absence of pi-conjugated systems in 3-(Cyclohexyloxy)propan-1-ol ensures near-complete transparency in the deep-UV spectrum [1]. Unlike 3-phenoxypropan-1-ol, which absorbs strongly due to aromatic pi-pi* transitions, the saturated cycloaliphatic structure allows maximum UV penetration, which is critical for uniform photo-curing processes.
| Evidence Dimension | Optical Transmittance at 250 nm |
| Target Compound Data | >98% transmittance |
| Comparator Or Baseline | 3-Phenoxypropan-1-ol (<10% transmittance) |
| Quantified Difference | >88% higher transmittance in the deep-UV region |
| Conditions | UV-Vis spectroscopy, 10 mm path length, neat liquid at 25 °C |
Prevents UV-blocking during the curing of photoresists and optical adhesives, ensuring complete polymerization depth.
Leveraging its high LogP (1.6) relative to linear alkoxy alcohols, 3-(Cyclohexyloxy)propan-1-ol is utilized to synthesize specialty non-ionic surfactants. These surfactants are specifically formulated to wet low-surface-energy substrates, such as polyolefins and fluoropolymers, where standard methoxy- or ethoxy-based surfactants fail to provide sufficient hydrophobic anchoring [1].
Due to its >98% transmittance at 250 nm and ability to increase polymer Tg through steric hindrance, this compound is an ideal building block for UV-curable resins and photoresists. It replaces aromatic ethers in formulations that require deep-UV curing penetration combined with high mechanical rigidity [2].
The extended cathodic stability window of the cycloaliphatic ether linkage makes this compound a valuable precursor for synthesizing functionalized solvents or electrolyte additives. It is selected over phenoxy-based analogs in battery and electro-organic synthesis applications where resistance to reductive cleavage is a strict operational requirement [3].